N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide Trifluoroacetic Acid Salt
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Overview
Description
N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide Trifluoroacetic Acid Salt is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide Trifluoroacetic Acid Salt typically involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are commonly employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide Trifluoroacetic Acid Salt has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide Trifluoroacetic Acid Salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its therapeutic potential and guide the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-isobutylbenzenesulfonamide
- **N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide
Uniqueness
N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide Trifluoroacetic Acid Salt is unique due to its specific structural features, such as the presence of a nitro group and trifluoroacetic acid salt
Properties
Molecular Formula |
C22H28F3N3O7S |
---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H27N3O5S.C2HF3O2/c1-15(2)13-22(14-20(24)19(21)12-16-6-4-3-5-7-16)29(27,28)18-10-8-17(9-11-18)23(25)26;3-2(4,5)1(6)7/h3-11,15,19-20,24H,12-14,21H2,1-2H3;(H,6,7)/t19-,20+;/m0./s1 |
InChI Key |
ZJUUWLBJHJUZBH-CMXBXVFLSA-N |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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